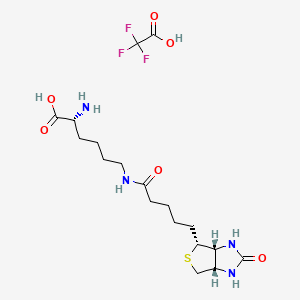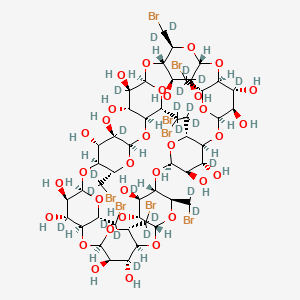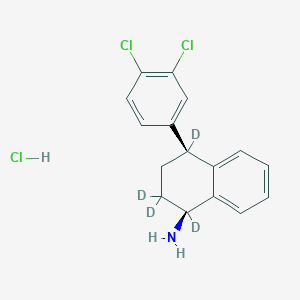
Pamapimod-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pamapimod-d4 is a deuterium-labeled derivative of Pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. This compound is particularly valuable in the treatment of autoimmune diseases such as rheumatoid arthritis due to its selective inhibition of p38α and p38β isoforms .
Métodos De Preparación
Pamapimod-d4 is synthesized through the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Pamapimod molecule. The synthetic route involves the selective deuteration of specific hydrogen atoms in the Pamapimod structure. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Análisis De Reacciones Químicas
Pamapimod-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Pamapimod-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of drug metabolism and pharmacokinetics.
Biology: Employed in the investigation of cellular signaling pathways, particularly those involving p38 MAPK.
Medicine: Evaluated for its potential in treating autoimmune diseases such as rheumatoid arthritis and osteoclast-associated osteoporosis.
Industry: Utilized in the development of new therapeutic agents and in the study of drug-drug interactions
Mecanismo De Acción
Pamapimod-d4 exerts its effects by selectively inhibiting the p38 MAPK pathway. This inhibition prevents the phosphorylation and activation of downstream targets such as c-Fos and nuclear factor of activated T cells c1 (NFATc1). The downregulation of NFATc1 leads to reduced expression of genes involved in inflammation and bone resorption, such as disintegrin and metalloproteinase domain-containing protein 12 (ADAM12). This mechanism is particularly relevant in the treatment of rheumatoid arthritis and osteoporosis .
Comparación Con Compuestos Similares
Pamapimod-d4 is unique due to its selective inhibition of p38α and p38β isoforms, with no activity against p38δ or p38γ isoforms. Similar compounds include:
Pamapimod: The non-deuterated form of this compound, which also inhibits p38 MAPK but with different pharmacokinetic properties.
SB203580: Another p38 MAPK inhibitor, but with less selectivity compared to this compound.
VX-702: A p38 MAPK inhibitor with a broader spectrum of activity, including inhibition of p38δ and p38γ isoforms.
This compound’s unique selectivity and deuterium labeling make it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C19H20F2N4O4 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
6-(2,4-difluorophenoxy)-8-methyl-2-[(1,1,5,5-tetradeuterio-1,5-dihydroxypentan-3-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)/i6D2,7D2 |
Clave InChI |
JYYLVUFNAHSSFE-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C([2H])(CC(CC([2H])([2H])O)NC1=NC=C2C=C(C(=O)N(C2=N1)C)OC3=C(C=C(C=C3)F)F)O |
SMILES canónico |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)





